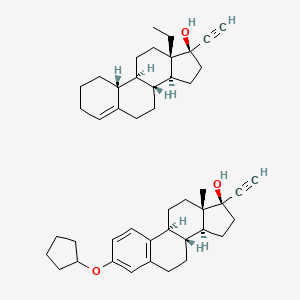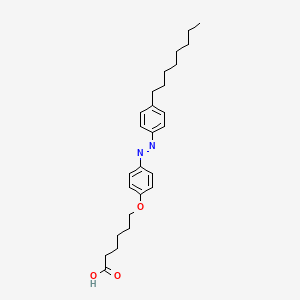
CATIONIC AMYLOPECTIN PHOSPHATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cationic Amylopectin Phosphate is a modified form of amylopectin, a highly branched polysaccharide that is a component of starch . It is an off-white powder with the molecular formula C6H16NO2・xCl・xH5O10P3・xNa・x . It is used in various applications, including the papermaking industry .
Synthesis Analysis
The synthesis of amylopectin involves various genes and enzymes. The genes associated with the biosynthesis of starch have been extensively investigated . The chain-length distribution (CLD) of amylopectin is produced by concerted actions of three enzyme types: starch synthases, branching, and debranching enzymes .Molecular Structure Analysis
Amylopectin is a highly branched glucan which accounts for approximately 65–85% of starch in most plant tissues . Its fine structure is still not fully understood due to the limitations of current methodologies . Two opposing models for the amylopectin structure are historically and comprehensively reviewed .Chemical Reactions Analysis
The composition of relatively complex mixtures of metal ions can be determined using qualitative analysis, a procedure for discovering the identity of metal ions present in the mixture . The procedure used to separate and identify more than 20 common metal cations from a single solution consists of selectively precipitating only a few kinds of metal ions at a time under given sets of conditions .Physical And Chemical Properties Analysis
Chemical modifications including acetylation and acid hydrolysis decrease the gelatinization temperature of starch whereas cross-linking and oxidation result in increased gelatinization temperatures . Common physical modifications such as heat moisture treatment and annealing also increase the gelatinization temperature .properties
CAS RN |
112484-42-1 |
|---|---|
Molecular Formula |
C8H13ClN4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




